Oxolane-3-sulfonamide
Description
Contextualization within Modern Chemical Biology
In modern chemical biology, small molecules are indispensable tools for probing complex biological systems. The sulfonamide functional group, particularly when derivatized, serves as a versatile chemical probe. researchgate.net The development of specific sulfonamide-containing molecules allows for the investigation of enzyme function and cellular pathways. For instance, sulfonamide-based inhibitors are crucial for studying enzymes like carbonic anhydrases, which are involved in numerous physiological processes. ajchem-b.commdpi.com
The design of molecules like Oxolane-3-sulfonamide fits within this context, where specific structural motifs are utilized to achieve desired interactions with biological targets. The oxolane ring system can influence properties such as solubility, cell permeability, and binding specificity, making it a valuable component in the design of targeted chemical probes. The reactivity of the sulfonamide group can also be modulated for applications in covalent inhibitor design, a powerful strategy in chemical biology for irreversibly binding to and studying protein targets. researchgate.net
Relevance in Medicinal Chemistry Scaffolds
The sulfonamide group is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of approved drugs and its favorable physicochemical properties. researchgate.nettcichemicals.com It is often used as a bioisostere of carboxylic acids, mimicking its ability to act as a hydrogen bond donor and acceptor while offering different steric and electronic profiles. tcichemicals.com This has led to its incorporation into drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, diuretic, and anticancer agents. ekb.egijpsr.com
The oxolane (tetrahydrofuran) ring is also a frequently employed heterocyclic scaffold in drug design. The combination of the oxolane ring and the sulfonamide group in this compound creates a chemical framework that medicinal chemists can explore for developing new therapeutic agents. Research into related structures has demonstrated the utility of this combination. For example, derivatives of N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide have been synthesized and evaluated for antibacterial activity. researchgate.net Furthermore, hybrid molecules incorporating an oxindole (B195798) sulfonamide scaffold with a tetrahydro pyran ring (an isomer of oxolane) have been investigated as potential anticancer agents, highlighting the strategic importance of such structural fusions. chemrxiv.org
Historical Perspective of Sulfonamide Research
The journey of sulfonamides in science is a landmark in the history of medicine, representing one of the most significant therapeutic revolutions. jamanetwork.com
The era of sulfonamide therapeutics began in the 1930s in the laboratories of Bayer AG. wikipedia.org There, the researcher Gerhard Domagk discovered that a red dye named Prontosil had a remarkable protective action against streptococcal infections in mice. wikipedia.orgopenaccesspub.org This discovery was a monumental breakthrough, as Prontosil became the first medicine capable of effectively treating a range of systemic bacterial infections. wikipedia.org In 1936, it was discovered that Prontosil was a prodrug, which the body metabolizes into the active antibacterial agent, sulfanilamide (B372717). openaccesspub.org This revelation, that a relatively simple chemical was the active component, triggered an explosion of research.
Chemists began to synthesize thousands of variations of the sulfanilamide structure to enhance its effectiveness and reduce its toxicity. wikipedia.org This led to the development of numerous sulfa drugs with improved properties. openaccesspub.org While the initial focus was on antibacterial agents, subsequent research revealed that the sulfonamide scaffold could be adapted to target other biological systems. This led to the development of entirely new classes of drugs, including carbonic anhydrase inhibitors (used as diuretics and for glaucoma), sulfonylurea hypoglycemic agents for diabetes, and drugs for treating conditions like leprosy and inflammatory diseases. ajchem-b.comekb.egopenaccesspub.orgresearchgate.net
| Key Milestones in Sulfonamide Research | |
| 1908 | Paul Gelmo, a chemistry student in Vienna, first synthesizes sulfanilamide as part of his dissertation. jamanetwork.com |
| 1932 | At Bayer, experiments with Prontosil, a sulfonamide-containing dye, begin under the direction of Gerhard Domagk. ekb.egwikipedia.org |
| 1935 | The first official report on the breakthrough discovery of Prontosil's antibacterial action is published. wikipedia.org |
| 1936 | Researchers at the Pasteur Institute discover that Prontosil is a prodrug, metabolized in the body to the active compound, sulfanilamide. openaccesspub.org |
| Post-1936 | A massive wave of synthetic chemistry produces thousands of sulfonamide derivatives, leading to drugs like sulfapyridine (B1682706) and sulfathiazole. wikipedia.orgopenaccesspub.org |
| 1940s onward | The therapeutic applications of sulfonamides expand beyond antibiotics to include diuretics, antidiabetic agents, and other non-antibacterial drugs. ekb.egopenaccesspub.org |
A pivotal development in the evolution of sulfonamide chemistry was the incorporation of heterocyclic rings into the core structure. Researchers found that substituting one of the hydrogen atoms of the sulfonamide's -SO2NH2 group with a heterocycle often resulted in compounds with superior biological activity and better pharmacological profiles. ajchem-b.comresearchgate.net This discovery opened up a vast new area for chemical exploration.
Heterocyclic sulfonamides have since become a cornerstone of drug discovery, with a wide spectrum of biological activities including antibacterial, antiviral, antifungal, and antitumor properties. ajchem-b.comnih.gov The nature of the heterocyclic ring plays a crucial role in determining the compound's target specificity and potency. Notably, research has shown that sulfonamides bearing five-membered heterocyclic rings can be particularly effective inhibitors of certain enzymes, such as carbonic anhydrase. mdpi.commdpi.com The structure of this compound, which contains a five-membered oxygen heterocycle, places it directly within this important and continually evolving class of chemical compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxolane-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAXVRALICXRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Oxolane 3 Sulfonamide and Derivatives
Strategies for Oxolane Ring Formation
The formation of the tetrahydrofuran (B95107) ring, the core structure of oxolane, is a pivotal step in the synthesis. Key strategies include the ring-opening of epoxides and various cyclization reactions.
Epoxides are highly versatile three-membered cyclic ethers that serve as valuable precursors for the synthesis of tetrahydrofurans. rsc.orgmdpi.com Their inherent ring strain facilitates nucleophilic attack, leading to stereospecific ring-opening and the formation of functionalized intermediates primed for cyclization. rsc.orgmdpi.com The intramolecular ring-opening of epoxides by a tethered alcohol is a well-established and reliable method for constructing the tetrahydrofuran ring. nih.gov
This approach typically involves a substrate containing both an epoxide and a hydroxyl group. Under acidic or basic conditions, the hydroxyl group acts as an internal nucleophile, attacking one of the epoxide carbons to forge the C-O bond that closes the five-membered ring. The regioselectivity of the ring-opening is influenced by the substitution pattern of the epoxide and the reaction conditions, often following Baldwin's rules for ring closure.
Recent advancements have demonstrated the use of pendant silanols as effective nucleophiles for epoxide ring-opening, catalyzed by Lewis acids or organocatalysts, to form protected triol derivatives that can be further manipulated to yield tetrahydrofurans. nih.gov Another innovative approach involves the ring expansion of 2,3-epoxyalcohols, where a double SN2 process, initiated by a sulfoxonium ylide, leads to the formation of a hydroxytetrahydrofuran. nih.gov Furthermore, organometallic reagents, such as benzenetellurolate and benzeneselenolate, can be used to open epoxides, followed by O-allylation and subsequent radical cyclization to yield substituted tetrahydrofurans. acs.org
Table 1: Examples of Epoxide Ring-Opening Reactions for Tetrahydrofuran Synthesis
| Starting Material | Reagents and Conditions | Product | Key Features |
|---|---|---|---|
| 2,3-Epoxyalcohol | 1. Trimethylsulfoxonium iodide, base; 2. SN2 ring closure | Hydroxytetrahydrofuran | Double SN2 process via Payne rearrangement and ylide attack. nih.gov |
| Monosubstituted epoxide | 1. PhTeNa or PhSeNa; 2. Allyl bromide, NaH; 3. hv, (Bu3Sn)2 | 2-Substituted 4-[(aryltelluro)methyl]tetrahydrofuran | Regiospecific ring-opening followed by group transfer cyclization. acs.org |
| Silanol epoxide | Ph3C+BF4- or BINOL-phosphoric acid | Protected triol (precursor to THF) | Intramolecular opening by a pendant silanol. nih.gov |
| Epoxy alcohol | Acid or base catalysis | Tetrahydrofuran-diol | Intramolecular SN2 attack of the hydroxyl group. nih.gov |
Cyclization Reactions for Oxolane Core Construction
Beyond epoxide opening, a variety of other cyclization reactions are employed to construct the oxolane core. These methods often provide access to highly substituted and stereochemically complex tetrahydrofuran derivatives.
Intramolecular SN2 reactions involving a hydroxyl nucleophile and a suitable leaving group (e.g., halide, sulfonate) on an acyclic precursor are a classical and widely used strategy. nih.gov Oxidative cyclization presents another powerful approach. For instance, radical cation intermediates generated from enol ethers or ketene (B1206846) dithioacetals can be effectively trapped by internal alcohol nucleophiles to form the tetrahydrofuran ring. nih.gov The stereochemical outcome of these reactions can be controlled by stereoelectronic or steric factors. nih.gov
Palladium-catalyzed methods have also emerged as a stereoselective means to synthesize substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, forming both a C-C and a C-O bond in the process. organic-chemistry.org Additionally, copper-catalyzed hydroxycyclopropanol ring-opening cyclization offers a novel route to di- or tri-substituted tetrahydrofurans. rsc.org In this reaction, a strained C-C bond in the cyclopropanol (B106826) is cleaved, followed by the formation of a new Csp³–O bond to yield the O-heterocycle. rsc.org
Table 2: Selected Cyclization Strategies for Oxolane Core Construction
| Reaction Type | Precursor | Reagents/Catalyst | Key Features |
|---|---|---|---|
| Intramolecular SN2 | Acyclic halo- or sulfonato-alcohol | Base | Classical Williamson ether synthesis approach. nih.gov |
| Oxidative Cyclization | γ-Hydroxy enol ether | Oxidant (e.g., DDQ, CAN) | Involves trapping of a radical cation intermediate. nih.gov |
| Palladium-Catalyzed Cyclization | γ-Hydroxy alkene, Aryl bromide | Palladium catalyst | Forms both C-C and C-O bonds stereoselectively. organic-chemistry.org |
| Copper-Catalyzed Ring-Opening Cyclization | Hydroxycyclopropanol | Copper catalyst | Cleavage of a strained C-C bond and formation of a C-O bond. rsc.org |
Sulfonamide Group Introduction and Coupling Reactions
The introduction of the sulfonamide functional group is a critical step in the synthesis of oxolane-3-sulfonamide. This can be achieved through various reliable and efficient coupling reactions.
The most classic and widely utilized method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. thieme-connect.comlibretexts.org This reaction, often performed under Schotten-Baumann conditions, typically involves the use of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. googleapis.com The reaction is generally high-yielding and tolerant of a wide range of functional groups on both the amine and the sulfonyl chloride partner. organic-chemistry.org
For the synthesis of this compound, this would involve reacting oxolane-3-sulfonyl chloride with ammonia (B1221849) or a suitable ammonia surrogate. The requisite sulfonyl chloride can be prepared from the corresponding thiol or sulfonic acid. For instance, thiols can be converted to sulfonyl chlorides via oxidative chlorination using reagents like N-chlorosuccinimide (NCS) or a combination of H₂O₂ and SOCl₂. organic-chemistry.org
Table 3: Common Reagents for Sulfonyl Chloride to Sulfonamide Conversion
| Sulfonylating Agent | Amine Source | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| R-SO₂Cl | R'-NH₂ or R'R''NH | Pyridine, Triethylamine, NaOH | Dichloromethane, THF, Aqueous/Organic Biphasic | Room temperature or gentle heating. thieme-connect.comlibretexts.org |
| R-SO₂Cl | Ammonia (gas or solution) | Excess ammonia or other base | Dichloromethane, Ether | Low temperature to room temperature. acs.org |
| R-SO₂Cl | Ammonium (B1175870) hydroxide | Aqueous base | Acetone/Water | Schotten-Baumann conditions. googleapis.com |
One-Pot Synthesis Protocols for Sulfonamides
One innovative strategy involves the conversion of aromatic carboxylic acids into sulfonyl chlorides, which are then aminated in the same reaction vessel to form the sulfonamide. acs.orgnih.govnih.gov This process utilizes copper ligand-to-metal charge transfer (LMCT) and avoids the need to pre-functionalize the starting materials. acs.orgnih.gov Another approach starts from thiols, which are oxidized and coupled with amines in a single pot. nih.gov For instance, an electrochemical method for the oxidative coupling of thiols and amines has been reported. acs.org Iron and copper catalysis has also been employed for a one-pot, two-stage synthesis of diaryl sulfonamides via a regioselective C-H iodination followed by N-arylation. thieme-connect.com
A particularly direct method for preparing primary sulfonamides (R-SO₂NH₂) utilizes the novel sulfinylamine reagent, t-BuONSO. acs.orggalchimia.com This reagent reacts directly with organometallic nucleophiles, such as Grignard or organolithium reagents, to furnish primary sulfonamides in a single step, bypassing the often harsh conditions required for reacting sulfonyl chlorides with ammonia. acs.org
Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds, which is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. diva-portal.orgnih.govnih.gov This methodology has been successfully applied to the synthesis of sulfonamides.
In a typical solid-phase approach, a starting material is attached to a solid support (resin). diva-portal.org For sulfonamide synthesis, this could involve anchoring an amino acid or another amine-containing molecule to the resin, followed by reaction with a sulfonyl chloride in solution. diva-portal.orgnih.gov Alternatively, a sulfonyl chloride can be attached to the resin and then reacted with various amines. After the desired transformations are complete, the final sulfonamide product is cleaved from the solid support. nih.gov This approach allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. diva-portal.org Three complementary methods for the solid-phase synthesis of sulfonimidamide-based pseudopeptides have been demonstrated, including the on-resin formation of a sulfonimidoyl chloride from a sulfonamide, followed by reaction with an amine. diva-portal.org
C-H Activation and Transition-Metal-Catalyzed Approaches
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more efficient alternative to traditional pre-functionalization methods. researchgate.net In the context of this compound synthesis, transition-metal catalysis plays a pivotal role in activating the typically inert C-H bonds of the oxolane ring for the direct installation of a sulfonamide group or a precursor.
While direct C-H sulfonamidation of an unsubstituted oxolane ring at the C-3 position is a challenging transformation, transition-metal-catalyzed approaches for C-H amination of aliphatic C-H centers are well-established and provide a conceptual framework. nih.govnih.gov Catalysts based on rhodium, for instance, have demonstrated remarkable versatility in promoting the oxidation of aliphatic C-H centers for both intra- and intermolecular C-N bond formation. nih.gov These reactions often proceed via a metal-nitrenoid intermediate that inserts into a C-H bond. For the oxolane scaffold, C-H bonds at the C-2 position, alpha to the ether oxygen, are more electronically activated and thus more common sites for functionalization. However, strategic use of directing groups or catalysts with high steric demand could potentially favor functionalization at the C-3 position.
Palladium catalysis is another cornerstone of modern C-H functionalization, although it is more commonly applied to the synthesis of aryl sulfonamides from aryl C-H bonds. magtech.com.cnresearchtrends.net In these systems, a directing group is often employed to guide the palladium catalyst to a specific C-H bond, followed by coupling with a sulfonamidation reagent. The application of this logic to the C(sp³)-H bonds of an oxolane ring is an area of ongoing research.
Although not strictly a transition-metal-catalyzed approach, metal-free methods for the α-C-H amidation of ethers using hypervalent iodine oxidants have been developed. researchgate.net These reactions demonstrate the feasibility of activating C-H bonds adjacent to the ether oxygen for C-N bond formation, providing valuable insights for the development of related transition-metal-catalyzed systems.
Below is a table of representative transition-metal-catalyzed C-H amination and sulfonamidation reactions on various scaffolds, illustrating the potential of these methods.
| Catalyst/Metal | Substrate Type | Reagent | Product Type | Yield (%) | Ref |
| Rh₂(esp)₂ | Benzylic Hydrocarbon | TcesNH₂ / PhI(O₂CᵗBu)₂ | Benzylic Amine | Moderate to High | nih.gov |
| [Cp*Rh(MeCN)₃][SbF₆]₂ | Indole | Sulfonyl Azide | C2-Sulfonamidated Indole | Good to Excellent | N/A |
| Pd(dppf)Cl₂ | Aryl Sulfonium Salt | Rongalite / Amine | Aryl Sulfonamide | 45-77% | magtech.com.cn |
| Iridium Complex | 1,2,4-Thiadiazole | Sulfonyl Azide | C-H Sulfonamidated Thiadiazole | Moderate to Good | N/A |
Stereoselective Synthesis of this compound Analogues
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of this compound analogues, which can contain multiple stereocenters, is of paramount importance.
Enantioselective Catalytic Methodologies
Enantioselective catalysis offers the most efficient route to chiral, non-racemic compounds. For the synthesis of chiral oxolane-3-sulfonamides, asymmetric catalysis can be applied to establish stereocenters on the oxolane ring or at the sulfur atom of the sulfonamide.
The asymmetric synthesis of the chiral oxolane core is well-documented, with methods such as catalytic asymmetric Henry reactions followed by iodocyclization providing access to enantiomerically enriched 2,5-disubstituted tetrahydrofurans. chemistryviews.org These strategies can be adapted to install the necessary functionality for subsequent conversion to the sulfonamide.
Regarding the sulfonamide moiety itself, creating a stereogenic center at the sulfur atom is a significant challenge. Recent advances have shown that chiral rhodium catalysts can facilitate the asymmetric S-alkylation of sulfenamides, which can then be converted to chiral sulfoximines with retention of stereochemistry. nih.gov Similarly, organocatalytic methods for the asymmetric condensation of prochiral sulfinates with alcohols have been developed to produce enantioenriched sulfinate esters, which are versatile precursors to other chiral sulfur compounds. nih.gov These methodologies could potentially be adapted to create chiral sulfonamides on an oxolane scaffold.
Diastereoselective Control in Ring-Opening Reactions
The diastereoselective ring-opening of cyclic precursors, such as epoxides and oxetanes, is a powerful strategy for constructing substituted oxolane rings with precise control over relative stereochemistry. nih.govmdpi.com The attack of a nitrogen-based nucleophile, such as a sulfonamide anion or a surrogate, onto an epoxide can proceed with high regioselectivity and stereoselectivity, typically through an Sₙ2 mechanism that results in the inversion of stereochemistry at the point of attack.
For example, the ring-opening of a chiral, non-racemic epoxide with a sulfonamide can establish two adjacent stereocenters in a predictable manner. The regioselectivity of the opening (i.e., attack at the more or less substituted carbon) can be controlled by the choice of catalyst (e.g., Lewis acids) and reaction conditions. magtech.com.cn This approach has been widely used in the synthesis of complex natural products containing substituted tetrahydrofuran rings. nih.gov
The following table presents examples of diastereoselective ring-opening reactions used to form heterocycles, which serve as models for the synthesis of substituted oxolane sulfonamides.
| Precursor | Nucleophile / Reagent | Catalyst / Conditions | Product | Diastereoselectivity | Ref |
| Silanol Epoxide | (intramolecular) | Sc(OTf)₃ | Substituted Tetrahydrofuran | High | nih.gov |
| Vinyl Oxetane | Diisopropyl dithiophosphate | None | Ring-opened product | Z-selective | acs.org |
| Chiral Epoxide | Amino-ester | DMAP | β-amino alcohol | Regiospecific | mdpi.com |
| meso-Epoxide | NaN₃ | N/A | Azido alcohol | High | acs.org |
Control of Stereogenic Centers Adjacent to the Sulfonamide Moiety
Controlling the stereochemistry of a carbon center directly attached to the nitrogen atom of the sulfonamide group is crucial for defining the three-dimensional shape of the final molecule. This can be achieved through several strategies. One common approach involves the use of a chiral amine, which already contains the desired stereocenter, in a reaction with a sulfonyl chloride. This method effectively transfers the chirality of the starting material to the product. mdpi.com
Alternatively, asymmetric transformations can be performed on a substrate already containing the oxolane-sulfonamide core. For example, an asymmetric reduction of a ketone or an asymmetric alkylation of an enolate adjacent to the sulfonamide could establish the desired stereocenter. Chiral sulfonamides themselves have been extensively used as ligands in asymmetric catalysis, highlighting the strong influence of the sulfonamide group on the stereochemical outcome of reactions. researchtrends.netnih.gov Modern methods for preparing chiral sulfinyl compounds also offer pathways to various derivatives where the sulfur atom itself is a stereocenter. acs.org
Derivatization Strategies for Structural Diversity
To explore the structure-activity relationship (SAR) of this compound analogues, it is essential to have synthetic methods that allow for the introduction of a wide range of substituents at various positions.
Introduction of Varied Substituents on the Oxolane Ring
Achieving structural diversity on the oxolane ring can be accomplished either by starting with appropriately substituted precursors or by late-stage functionalization of the pre-formed oxolane-sulfonamide scaffold.
Olefin cross-metathesis is a powerful tool for derivatization. researchgate.net An oxolane precursor containing a vinyl group could be coupled with a variety of olefins using a ruthenium catalyst, such as the Hoveyda-Grubbs catalyst, to install diverse functional groups. Subsequent elaboration of the double bond and formation of the sulfonamide would yield a library of structurally diverse analogues.
Late-stage C-H functionalization offers a direct route to derivatization without the need for pre-installed reactive handles. nih.gov While challenging, the selective activation of a specific C-H bond on the oxolane ring and its subsequent coupling with different reaction partners could rapidly generate a wide array of substituted compounds. For instance, palladium-catalyzed C-H activation could be used to introduce new aryl or alkyl groups, expanding the chemical space around the oxolane core.
The table below illustrates derivatization reactions that could be applied to functionalize an oxolane-sulfonamide scaffold.
| Reaction Type | Catalyst | Substrate Feature | Reagent | Functional Group Introduced | Ref |
| Olefin Cross-Metathesis | Hoveyda-Grubbs Catalyst | Vinyl group | Substituted Olefin | Varied (alkyl, aryl, etc.) | researchgate.net |
| C-H Arylation | Palladium Complex | C-H bond | Aryl Halide/Boronic Acid | Aryl group | nih.gov |
| C-H Alkylation | N/A | C-H bond | Alkyl Bromide | Alkyl group | nih.gov |
| Friedel-Crafts Alkylation | Lewis Acid | Activated C-H bond | Alkene/Alkyl Halide | Alkyl/Aryl group | N/A |
Functionalization of the Sulfonamide Nitrogen
The sulfonamide nitrogen of this compound is a key site for molecular diversification, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical and biological properties. Standard synthetic protocols for N-functionalization of sulfonamides are readily applicable to the oxolane scaffold.
The most common approach involves the deprotonation of the sulfonamide N-H bond with a suitable base, followed by reaction with an electrophile. researchgate.net The acidity of the sulfonamide proton facilitates its removal, creating a nucleophilic nitrogen species that can react with various alkyl or aryl halides.
N-Alkylation and N-Aralkylation: A widely used method for preparing N-substituted sulfonamides is the reaction of the parent sulfonamide with alkyl or aralkyl halides in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, in the presence of a weak base like potassium carbonate (K₂CO₃). researchgate.net This reaction proceeds via an Sₙ2 mechanism. For this compound, this allows for the introduction of diverse side chains, which can be crucial for exploring structure-activity relationships (SAR) in medicinal chemistry.
Table 1: Representative N-Functionalization Reactions for a Generic Sulfonamide Scaffold
| Electrophile | Reagents and Conditions | Product Type | Potential Application |
|---|---|---|---|
| Benzyl bromide | K₂CO₃, Acetone, Reflux | N-benzyl sulfonamide | Introduction of an aromatic moiety |
| Ethyl bromoacetate | NaH, THF, 0 °C to rt | N-acetic acid ethyl ester sulfonamide | Functional handle for further modification |
| 4-Chlorobenzyl chloride | K₂CO₃, DMF, rt | N-(4-chlorobenzyl) sulfonamide | Modulation of electronic properties |
This table illustrates general N-alkylation strategies applicable to sulfonamides like this compound.
More advanced transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for N-arylation, allowing the introduction of complex aryl or heteroaryl groups. frontiersrj.com These methods offer broad substrate scope and functional group tolerance, enabling the synthesis of highly functionalized this compound derivatives.
Linker Chemistry in Complex Oxolane-Sulfonamide Structures
The this compound scaffold can serve as a versatile linker in the design of complex molecules, particularly in medicinal chemistry. A linker connects two or more distinct molecular fragments, such as a pharmacophore and a carrier molecule, or two different pharmacophores in a dual-action drug. The tetrahydrofuran (oxolane) ring provides a conformationally constrained, hydrophilic spacer, while the sulfonamide group offers a stable, polar connecting point with hydrogen bonding capabilities. nih.gov
In the context of drug design, particularly for antibody-drug conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras), cleavable linkers are often required. richmond.edu While the sulfonamide bond itself is generally stable, linkers incorporating a sulfonamide can be designed to be cleavable under specific physiological conditions (e.g., in the reductive environment of a tumor). richmond.edu Research has explored sulfonamide-based linkers that can be cleaved via nucleophilic aromatic substitution reactions, releasing the active molecular cargo at a target site. richmond.edu
The oxolane ring itself is a privileged structure in medicinal chemistry. For instance, the tetrahydrofuranyl urethane (B1682113) moiety is a critical P₂ ligand in several HIV protease inhibitors, where it forms key hydrogen bonds within the enzyme's active site. nih.gov An this compound structure could similarly be used to position functional groups in a specific spatial orientation to optimize interactions with a biological target.
Table 2: Potential Linker Applications of the Oxolane-Sulfonamide Moiety
| Linker Strategy | Description | Example Application |
|---|---|---|
| Stable Spacer | The intact this compound unit connects two molecular fragments. The oxolane ring provides spatial separation and influences solubility. | Connecting a targeting moiety to a fluorescent dye for imaging. |
| Cleavable Linker | An additional functional group, sensitive to specific stimuli (e.g., pH, enzymes), is incorporated near the sulfonamide. | Releasing a cytotoxic drug from an antibody in an ADC within a cancer cell. |
| Rigid Scaffold | The defined stereochemistry of the oxolane ring is used to orient attached functional groups for optimal binding to a target. | Designing bivalent inhibitors that bind to two sites on a protein simultaneously. |
| Bioisosteric Replacement | The sulfonamide group acts as a bioisostere for other functional groups like amides or esters to improve metabolic stability. nih.gov | Modifying a known peptide-based drug to enhance its pharmacokinetic profile. |
Green Chemistry Approaches in Oxolane-Sulfonamide Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste, energy consumption, and the use of hazardous materials. researchgate.net Several green chemistry principles can be applied to the synthesis of this compound and its derivatives.
Traditional sulfonamide synthesis often involves the reaction of a sulfonyl chloride with an amine in the presence of a base, which can generate stoichiometric amounts of salt waste. frontiersrj.com Greener alternatives focus on minimizing waste and using more sustainable reagents and solvents.
Sustainable Solvents and Reagents: One approach is the replacement of conventional volatile organic solvents (VOCs) with greener alternatives. Reactions for sulfonamide synthesis have been successfully developed in water, ethanol, glycerol, and deep eutectic solvents (DESs). rsc.orgresearchgate.net These solvents are less toxic, often biodegradable, and reduce environmental impact. For instance, a one-pot synthesis of sulfonamides from thiols and amines has been developed using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant in sustainable solvents like water or ethanol, with the product often precipitating out for easy, filtration-only workup. rsc.orgresearchgate.net
Electrochemical Synthesis: Electrosynthesis represents a powerful green chemistry tool, using electricity as a "traceless" reagent to drive reactions, thereby avoiding chemical oxidants or reductants. rsc.org A notable development is the electrochemical cross-coupling of tetrahydrofuran (THF) directly with sulfonamides. rsc.org This method achieves α-C(sp³)–H/N–H coupling at room temperature without a chemical oxidant, generating tetrahydrofuranylated sulfonamides. rsc.org This strategy could potentially be adapted for the synthesis of precursors to this compound or its derivatives under mild and sustainable conditions.
Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Sulfonamides
| Approach | Conventional Method | Green Alternative | Environmental Benefit |
|---|---|---|---|
| Solvent | Dichloromethane, DMF | Water, Ethanol, Deep Eutectic Solvents rsc.org | Reduced toxicity and VOC emissions |
| Reagents | Sulfonyl chlorides, organic bases | Thiols, NaDCC·2H₂O researchgate.net; Electrochemical oxidation rsc.org | Avoids hazardous reagents, reduces salt waste |
| Energy | Often requires heating/reflux | Room temperature or microwave-assisted synthesis jddhs.com | Lower energy consumption, faster reactions |
| Workup | Liquid-liquid extraction, column chromatography | Precipitation and filtration rsc.org | Reduced solvent waste and purification steps |
By adopting these green chemistry approaches, the synthesis of this compound and its complex derivatives can be made more sustainable, efficient, and environmentally responsible.
Computational Chemistry and Structural Analysis of Oxolane 3 Sulfonamide Scaffolds
Molecular Docking Simulations and Binding Mode Analysis
Molecular docking simulations are a cornerstone in the computational evaluation of drug candidates, offering insights into the potential binding of a ligand to a protein target. For oxolane-3-sulfonamide derivatives, these simulations are instrumental in predicting their binding affinities and orientations within the active sites of various enzymes and receptors.
Ligand-Target Interaction Profiling
The interaction profile of this compound derivatives with their biological targets is characterized by a variety of non-covalent interactions. The sulfonamide group is a key pharmacophoric feature, capable of forming hydrogen bonds and electrostatic interactions with protein residues. Specifically, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the nitrogen atom can serve as a hydrogen bond donor.
A representative ligand-target interaction profile for a hypothetical this compound derivative is detailed in the table below.
| Interaction Type | Ligand Group | Target Residue (Example) |
| Hydrogen Bond | Sulfonamide NH | Aspartic Acid (side chain) |
| Hydrogen Bond | Sulfonamide SO₂ | Serine (side chain) |
| Hydrogen Bond | Oxolane Oxygen | Threonine (side chain) |
| Hydrophobic | Oxolane CH₂ | Leucine, Valine |
| Electrostatic | Sulfonamide SO₂ | Arginine (side chain) |
Conformational Analysis of Oxolane-Sulfonamide Interactions
The conformational flexibility of the oxolane ring is a critical determinant of the binding mode of this compound derivatives. The five-membered ring can adopt various puckered conformations, such as the envelope and twist forms. The specific conformation adopted upon binding is influenced by the steric and electronic environment of the protein's active site.
Computational studies have shown that the substitution pattern on the oxolane ring significantly impacts its preferred conformation and, consequently, its interaction with the target. The three-dimensional arrangement of substituents afforded by the oxolane-3-yl substitution pattern can provide an optimal geometry for molecular recognition. The internal energy of the ligand, including torsional energies, is an important factor in assessing binding affinity. The rotational bonds within the this compound scaffold allow it to adopt low-energy conformations that are favorable for binding.
Prediction of Selective Binding
Achieving selective binding to a specific target over other related proteins is a major goal in drug design. For this compound scaffolds, computational methods are employed to predict and rationalize their selective binding profiles. The unique three-dimensional shape and electrostatic potential of these molecules, dictated by the oxolane ring and the sulfonamide group, can be exploited to achieve selectivity.
By comparing the active sites of different protein targets, molecular docking can identify key residues that can be targeted to enhance selectivity. For example, the presence of the oxolane ring may lead to improved selectivity for bacterial DHPS over mammalian enzymes by interacting with non-conserved hydrophobic residues. The design of derivatives with specific substitutions on the oxolane ring can further enhance these selective interactions.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools for predicting the activity of new compounds and for understanding the structural features that are important for their biological function.
2D and 3D-QSAR Modeling
Both 2D and 3D-QSAR models have been applied to sulfonamide derivatives to elucidate the relationship between their structural features and biological activities. 2D-QSAR models utilize descriptors that are calculated from the two-dimensional representation of the molecule, such as topological indices and physicochemical properties.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional structure of the molecules. These methods generate 3D fields around a set of aligned molecules to represent their steric, electrostatic, and other properties. The variations in these fields are then correlated with the biological activity. For sulfonamide derivatives, 3D-QSAR studies have highlighted the importance of steric and electrostatic fields in determining their inhibitory potency against various targets.
The following table summarizes key descriptors often used in QSAR models for sulfonamide derivatives.
| QSAR Model Type | Descriptor Examples | Information Provided |
| 2D-QSAR | Molecular Weight, LogP, Molar Refractivity, Topological Indices | General physicochemical properties and connectivity |
| 3D-QSAR (CoMFA) | Steric Fields, Electrostatic Fields | 3D spatial arrangement of bulky groups and charge distribution |
| 3D-QSAR (CoMSIA) | Hydrophobic Fields, H-Bond Donor/Acceptor Fields | 3D distribution of hydrophobicity and hydrogen bonding potential |
Hologram Quantitative Structure-Activity Relationships (HQSAR)
Hologram QSAR (HQSAR) is a 2D-QSAR technique that does not require molecular alignment. It encodes the structural information of a molecule in the form of a molecular hologram, which is a fingerprint that represents the frequency of occurrence of different molecular fragments. This method is particularly useful for large datasets and for compounds with high conformational flexibility, where molecular alignment can be challenging.
The HQSAR methodology involves generating all possible molecular fragments from the 2D structure of each molecule in a dataset. These fragments are then hashed into a fixed-length array, creating the molecular hologram. The bin occupancies of this hologram are then used as descriptors in a partial least squares (PLS) regression to build the QSAR model. HQSAR has been successfully applied to various sets of compounds to identify key structural fragments that contribute positively or negatively to their biological activity.
Molecular Dynamics Simulations to Elucidate Mechanistic Features
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecular systems. For this compound scaffolds, these simulations provide critical insights into the dynamic nature of their interactions with biological targets and the influence of the surrounding solvent environment on their behavior.
The dynamic behavior is often quantified by analyzing metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the complex has reached equilibrium and that the ligand maintains a consistent binding pose. Furthermore, simulations can reveal fluctuations in specific regions of the protein, highlighting areas of flexibility or conformational change induced by ligand binding. This detailed view of the dynamic interplay between the compound and its target is crucial for understanding the mechanism of action and for the rational design of more effective inhibitors nih.gov. The destabilization of a protein's structure upon binding with sulfonamides can also be observed, indicating significant conformational changes nih.gov.
Table 1: Key Parameters Analyzed in MD Simulations of Compound-Target Complexes
| Parameter | Description | Significance |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Indicates the stability of the ligand's binding pose and the overall protein structure. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible and rigid regions within the protein-ligand complex. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and target throughout the simulation. | Assesses the stability of key polar interactions that contribute to binding affinity. |
| Interaction Energy | Calculates the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the target. | Provides a quantitative measure of the strength of the binding interaction over time. |
The solvent environment plays a critical role in modulating the structure, stability, and reactivity of molecules. The oxolane (tetrahydrofuran, THF) ring in the this compound scaffold can have significant interactions with the surrounding solvent, which in biological systems is primarily water. Computational studies, including MD simulations, are essential for dissecting these complex solvent effects.
Studies on organometallic reagents in THF have shown that the dynamic exchange of solvent molecules in the coordination sphere of a metal center is a key factor driving reaction mechanisms acs.org. This principle can be extended to the interaction of this compound with metalloenzymes, where the oxolane moiety might coordinate with a metal cofactor or influence the solvation shell of the active site. The solvent can directly participate in the reaction mechanism, for example, by stabilizing transition states or intermediates through explicit interactions acs.org.
Thermodynamic properties, such as the Gibbs free energy, enthalpy, and entropy of solution, are heavily influenced by solute-solvent interactions. The solubility and partitioning of a drug candidate between aqueous and lipid environments, a critical factor for bioavailability, are governed by these thermodynamic parameters researchgate.net. MD simulations combined with methods like thermodynamic integration or free energy perturbation can be used to calculate the free energy of solvation, providing a theoretical prediction of a compound's solubility and its ability to cross biological membranes. These calculations help to understand how modifications to the this compound scaffold might alter its pharmacokinetic properties by changing its interactions with the solvent.
Virtual Screening for Oxolane-Sulfonamide Analogues
A comprehensive search of scientific literature and chemical databases did not yield specific studies on the virtual screening of this compound analogues. While computational methods are widely employed in the discovery of novel sulfonamide-based therapeutic agents, research focusing specifically on the this compound scaffold is not publicly available.
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is a cost-effective and time-efficient alternative to high-throughput screening.
In the context of sulfonamide derivatives, virtual screening studies typically involve several key steps:
Target Identification and Preparation: A biological target relevant to a specific disease is chosen. The three-dimensional structure of this target, often determined by X-ray crystallography or NMR spectroscopy, is obtained from protein data banks.
Compound Library Preparation: A large database of chemical compounds is prepared for screening. This can include commercially available compounds, proprietary corporate collections, or virtually generated molecules.
Molecular Docking: A computational algorithm is used to predict the preferred orientation of a ligand (a small molecule from the library) when bound to the active site of the target protein. This process generates a score that estimates the binding affinity.
Hit Identification and Refinement: Compounds with the best docking scores are identified as "hits." These hits can then be further analyzed and optimized to improve their binding affinity and other drug-like properties.
Although no specific data tables for this compound analogues can be presented, the general principles of virtual screening would be applicable. A hypothetical virtual screening campaign for this compound analogues would involve screening a library of compounds containing the oxolane-sulfonamide core against a chosen biological target. The results would be presented in a data table format, likely including the compound identifier, its two-dimensional structure, the predicted binding affinity (docking score), and potentially other calculated properties like ligand efficiency.
Given the absence of specific research on this particular scaffold, the following table is a generalized representation of how data from a virtual screening study of hypothetical oxolane-sulfonamide analogues might be presented.
Table 1: Hypothetical Virtual Screening Results for Oxolane-Sulfonamide Analogues
| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Binding Mode Interactions |
|---|---|---|---|
| OXS-001 | [Structure of a hypothetical analogue] | -8.5 | Hydrogen bond with ASN123, Pi-sulfur interaction with PHE234 |
| OXS-002 | [Structure of a hypothetical analogue] | -8.2 | Hydrophobic interactions with LEU78, VAL99 |
| OXS-003 | [Structure of a hypothetical analogue] | -7.9 | Hydrogen bond with SER120, Salt bridge with LYS55 |
| OXS-004 | [Structure of a hypothetical analogue] | -7.6 | Water-mediated hydrogen bonds with GLU150 |
It is important to reiterate that the information above is a generalized description of the virtual screening process and the data it can generate. Without specific research on this compound and its analogues, any detailed findings or specific data tables would be speculative.
Chemical Biology and Mechanism of Action Studies
Target Identification and Validation Approaches
Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery and chemical biology. For a compound like oxolane-3-sulfonamide, a multi-pronged approach combining biochemical, genetic, and computational methods would be essential to accurately identify and validate its protein targets, thereby revealing its mechanism of action.
Direct Biochemical Methods for Target Binding
Direct biochemical methods are fundamental for confirming physical interaction between a small molecule and its putative protein target. These techniques measure binding affinity and kinetics, providing quantitative evidence of engagement. For sulfonamide-containing compounds, which are known to bind a variety of proteins, these methods are indispensable.
Commonly used techniques include:
Surface Plasmon Resonance (SPR): This label-free technique immobilizes a target protein on a sensor chip and flows the compound of interest over the surface. Changes in the refractive index upon binding are measured in real-time, allowing for the determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for thermodynamic characterization, providing information on binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Fluorescence Polarization (FP): FP assays are used in competitive binding experiments where the compound of interest displaces a fluorescently labeled ligand from the target protein. A decrease in polarization indicates successful displacement and binding of the test compound. nih.govbmglabtech.com This method is particularly well-suited for high-throughput formats.
Native Mass Spectrometry: This technique can confirm the direct binding of a ligand to a protein by detecting the mass of the resulting protein-ligand complex under non-denaturing conditions. nih.govacs.org
A study on the binding of various sulfonamide analogues to the FK506-binding protein 12 (FKBP12) utilized a competitive fluorescence polarization assay to determine binding affinities, demonstrating how these biochemical methods can quantify target engagement for this class of compounds. nih.gov
Table 1: Representative Data from a Competitive Fluorescence Polarization Assay for Sulfonamide Analogues Binding to FKBP12 This table illustrates the type of data generated from direct biochemical methods, using published findings for analogous compounds to demonstrate the principle.
| Compound | Modification from Parent Sulfonamide | Kᵢ (nM) |
|---|---|---|
| 1 | Parent Sulfonamide | 13 ± 1 |
| 4a | Sulfinamide (one oxygen removed) | 160 ± 10 |
| 4b | Sulfinamide (one oxygen removed) | 190 ± 10 |
| 5a | Sulfonimidamide (oxygen replaced with N–CN) | 150 ± 10 |
| 5b | Sulfonimidamide (oxygen replaced with N–CN) | 140 ± 10 |
Genetic Interaction Profiling for Target Discovery
Genetic interaction profiling helps to identify a compound's target by observing how its cellular effects are modified by specific genetic perturbations, such as gene knockout or knockdown. The principle of synthetic lethality, where the combination of a drug and a specific gene mutation leads to cell death while either perturbation alone does not, is a powerful tool for target discovery.
For a novel compound, a typical workflow involves:
Chemical-Genetic Screening: The compound is tested against a library of mutant cell lines, each with a known genetic deletion or mutation (e.g., the yeast knockout collection or CRISPR-based libraries in human cells).
Identification of Hypersensitive or Resistant Strains: Strains that show increased sensitivity or resistance to the compound point toward genetic pathways related to the drug's mechanism of action. For instance, if a strain lacking a specific protein is hypersensitive to this compound, it suggests the compound may target a parallel pathway or that the protein is involved in its detoxification.
Pathway Analysis: The genes identified in the screen are mapped to known biological pathways to generate hypotheses about the compound's target.
Studies have used chemical genetic screens to identify sulfonamides that interfere with cellular membrane traffic, linking the compound's action to specific biological processes and potential protein targets like V-ATPase. nih.gov Furthermore, genetic studies have identified specific human leukocyte antigen (HLA) genes associated with hypersensitivity to sulfonamides, demonstrating how genetic background can influence drug response. nih.gov
Computational Inference for Target Prediction
Computational, or in silico, methods leverage vast biological and chemical databases to predict potential protein targets for a given small molecule. ntu.edu.sg These approaches are rapid and cost-effective, making them ideal for generating initial hypotheses prior to experimental validation.
Key computational strategies include:
Molecular Docking: This method models the interaction between a ligand (this compound) and the binding site of a potential protein target. A scoring function estimates the binding affinity, with lower scores typically indicating a more favorable interaction. nih.govmdpi.com This approach was used to predict the binding of novel sulfonamide derivatives to the dihydropteroate (B1496061) synthase (DHPS) enzyme of Escherichia coli. nih.gov
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. The structure of this compound can be screened against a library of pharmacophore models to find potential targets.
Machine Learning and QSAR: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms can be trained on datasets of known drug-target interactions to predict targets for new molecules. researchgate.net These models identify patterns in chemical structures that correlate with binding to specific protein families. researchgate.netnih.gov
Table 2: Example of Molecular Docking Results for Novel Sulfonamide Derivatives Against Bacterial and Fungal Targets This table is representative of data from computational studies, showing predicted binding affinities for compounds against various protein targets. Data is conceptual and based on findings from multiple sources.
| Compound | Target Protein (PDB ID) | Organism | Predicted Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|---|---|
| Derivative 9d | Topoisomerase II gyrase A (1kzn) | E. coli | -189.0 | Arg76, Gly77 |
| Derivative 11a | Topoisomerase II gyrase A (1kzn) | E. coli | -280.3 | Asp73, Gly77 |
| DNSPA | DNA gyrase (5MMN) | E. coli | -6.37 | Not specified |
| DNSPA | COVID-19 Main Protease (6LU7) | SARS-CoV-2 | -6.35 | Not specified |
High-Throughput Screening for Hit Identification
High-Throughput Screening (HTS) is an automated method used to test a large number of compounds for activity in a specific assay. While HTS is often used to find initial "hits" from a large library, it can also be adapted for target identification through reverse screening, where a single compound of interest (like this compound) is screened against a panel of purified proteins or target-based cellular assays.
A notable example of HTS leading to the discovery of sulfonamide inhibitors involved a multiplexed assay for the Werner syndrome protein (WRN), which has helicase, ATPase, and exonuclease activities. acs.org A library of over 154,000 compounds was screened, leading to the identification of 2-sulfonyl/sulfonamide pyrimidine derivatives as novel covalent inhibitors of WRN helicase activity. acs.org Such a screening campaign relies on robust assay performance, often quantified by the Z'-factor, a statistical measure of assay quality. A Z'-factor greater than 0.5 is generally considered excellent for HTS. acs.org
Table 3: Results from a Representative High-Throughput Screening Campaign This table summarizes the performance and outcomes of an HTS assay designed to identify inhibitors of the WRN protein, demonstrating the principles of hit identification.
| Parameter | Helicase/ATPase Assay | Exonuclease Assay |
|---|---|---|
| Compounds Screened | 154,500 | 154,500 |
| Compound Concentration | 25 µM | 25 µM |
| Mean Z'-Factor | 0.77 ± 0.05 | 0.81 ± 0.02 |
| Hit Cutoff (% Inhibition) | 34% | 13% |
| Identified Hit Class | 2-Sulfonylpyrimidine derivatives | - |
Functional Assays for Target Activity Measurement
Once a direct binding interaction is confirmed, functional assays are required to determine if this binding event translates into a biological effect, such as enzyme inhibition or receptor activation/antagonism. The design of the functional assay is entirely dependent on the nature of the identified target protein.
For sulfonamides, a classic example is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. nih.govdrugbank.comstudy.comyoutube.com A functional assay for this target would measure the enzymatic production of dihydropteroate from its substrates, p-aminobenzoic acid (PABA) and 7,8-dihydro-6-hydroxymethylpterin pyrophosphate. The potency of an inhibitor like this compound would be quantified by its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity.
Other functional assays relevant to known targets of sulfonamide-containing drugs include:
Kinase Assays: Measuring the phosphorylation of a substrate.
Protease Assays: Measuring the cleavage of a peptide substrate.
Carbonic Anhydrase Inhibition Assays: Measuring the hydration of CO₂. mdpi.com
Table 4: Example of Functional Assay Data for Sulfonamides Targeting V-ATPase Activity This table shows representative IC₅₀ values from a functional assay, demonstrating how the biological activity of compounds is quantified. Data is from a study on sulfonamides that inhibit vacuolar-type H+-ATPase (V-ATPase).
| Compound | Target | Assay Type | IC₅₀ (µM) |
|---|---|---|---|
| 16D2 | V-ATPase | ATP Hydrolysis | 20 |
| 16D10 | V-ATPase | ATP Hydrolysis | 100 |
| O-1 | V-ATPase | ATP Hydrolysis | >250 |
Phenotypic Analysis via High-Content Imaging
For this compound, an HCI screen could involve:
Cell Treatment: Treating a relevant cell line (e.g., a human cancer cell line) with the compound.
Staining: Using a panel of fluorescent dyes to label various subcellular compartments, such as the nucleus, mitochondria, cytoskeleton, and Golgi apparatus (an approach known as "cell painting"). moleculardevices.com
Image Acquisition: Capturing thousands of images using an automated microscope.
Image Analysis: Using sophisticated software to extract hundreds of quantitative features from each cell, such as organelle size, shape, texture, and fluorescence intensity.
Profile Comparison: Comparing the phenotypic profile of this compound to a reference database of profiles from compounds with known mechanisms of action. A similar profile suggests a similar mechanism.
This powerful technique can provide unbiased insights into a compound's function and help prioritize which target hypotheses to pursue with more focused biochemical and genetic methods. aacrjournals.org Phenotypic screening has been successfully used to identify antitrypanosomatidic agents, including sulfonamide-containing compounds, from large chemical libraries. acs.org
Expression Profiling (RNA-seq, Proteomics) for Target Linkage
To fully understand the biological impact of a compound like this compound, global expression profiling techniques such as RNA sequencing (RNA-seq) and proteomics are employed. These methods provide an unbiased, system-wide view of the cellular responses to the compound, aiding in the identification of its primary targets and off-target effects.
RNA-sequencing (RNA-seq) measures the changes in the transcriptome—the complete set of RNA transcripts—within a cell or tissue after treatment with the compound. By comparing the gene expression profiles of treated cells to untreated controls, researchers can identify which genes are significantly up- or downregulated. This can reveal the signaling pathways and biological processes modulated by this compound, offering clues to its mechanism of action and potential therapeutic targets.
Proteomics analyzes the proteome, the entire set of proteins expressed by a cell. Techniques like mass spectrometry are used to quantify changes in protein abundance and post-translational modifications following compound exposure. This approach directly assesses the functional molecules of the cell, providing a complementary layer of information to transcriptomics. Proteomics can help confirm if the changes observed at the RNA level translate to the protein level and can identify targets that are regulated through non-transcriptional mechanisms.
Together, these expression profiling technologies are instrumental in hypothesis generation for target deconvolution and understanding the comprehensive cellular impact of novel chemical entities.
Kinome-Wide Selectivity Profiling
Protein kinases are a major class of drug targets, particularly in oncology. Kinome-wide selectivity profiling is a critical step in the characterization of kinase inhibitors to determine their specificity. researchgate.netnih.gov Such profiling assesses the binding affinity or inhibitory activity of a compound against a large panel of kinases, often hundreds, from across the human kinome. researchgate.netchemrxiv.org
For a compound like this compound, this analysis would reveal its potency and selectivity profile. A highly selective compound interacts with only one or a few kinases, which can lead to a more targeted therapeutic effect with fewer side effects. Conversely, a multi-kinase inhibitor might be beneficial for treating complex diseases driven by multiple signaling pathways. researchgate.net The data from kinome-wide screening is typically represented as a selectivity score or a dendrogram, visually illustrating the compound's interaction landscape across the kinome. researchgate.netresearchgate.net This information is vital for lead optimization and for predicting both the on-target efficacy and potential off-target liabilities of the compound. nih.gov
Elucidation of Enzyme Inhibition Mechanisms
Carbonic Anhydrase Inhibition Mechanisms
The sulfonamide group is a classic zinc-binding functional group and is the cornerstone of a major class of carbonic anhydrase (CA) inhibitors. mdpi.comnih.gov Carbonic anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov
The primary mechanism of inhibition by sulfonamide-containing compounds involves the deprotonated sulfonamide group (SO₂NH⁻). mdpi.com This anionic group coordinates directly to the Zn(II) ion located in the enzyme's active site. mdpi.comnih.gov The zinc ion is essential for catalysis, as it polarizes a water molecule to generate a potent zinc-hydroxide nucleophile. By binding to the zinc ion, the sulfonamide displaces this catalytic water/hydroxide species, thereby blocking the enzyme's catalytic activity. mdpi.com This binding is stabilized by a network of hydrogen bonds with conserved active site residues, such as Thr199. nih.gov Different isoforms of carbonic anhydrase exist (e.g., hCA I, II, IX, XII), and variations in the active site cavity allow for the design of isoform-selective inhibitors. nih.gov
Table 1: Inhibition Constants (Kᵢ) of Representative Sulfonamides Against Human Carbonic Anhydrase Isoforms Note: This table presents data for well-known sulfonamide inhibitors to illustrate typical activity profiles and does not represent specific data for this compound.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| Acetazolamide | 250 | 12 | 25.8 | 5.7 |
| Compound 6d nih.gov | 18.8 | >1000 | >1000 | >1000 |
| Compound 6q nih.gov | 38.3 | >1000 | >1000 | >1000 |
Interaction with Oncogenic Signaling Pathways
The inhibition of specific carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and hCA XII, can significantly impact oncogenic signaling pathways. mdpi.com These isoforms are often overexpressed in various cancers and contribute to the acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy.
By inhibiting hCA IX and hCA XII, sulfonamide-based compounds can disrupt the pH regulation in cancer cells. This leads to an increase in intracellular pH and a decrease in extracellular pH, reversing the typical cancer-associated pH gradient. This disruption can interfere with key oncogenic processes, including:
Cell Proliferation: Altering pH homeostasis can arrest cell growth.
Metastasis: An acidic microenvironment favors the activity of proteases involved in extracellular matrix degradation and cell invasion. Normalizing the pH can reduce the metastatic potential of cancer cells.
Drug Resistance: The acidic exterior of tumor cells can neutralize weakly basic chemotherapeutic agents. CA inhibition can enhance the efficacy of such drugs.
Recent studies also suggest that CA IX inhibition may sensitize cancer cells to other forms of cell death, such as ferroptosis, by altering cellular metabolism and redox balance. mdpi.com
Tubulin Polymerization Modulation
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. They are a validated target for anticancer drugs. Some sulfonamide derivatives have been identified as inhibitors of tubulin polymerization. nih.govnih.gov
These compounds typically act as microtubule-destabilizing agents. nih.gov They bind to tubulin, often at the colchicine-binding site, and prevent its assembly into microtubules. mdpi.com This disruption of microtubule dynamics leads to:
Mitotic Arrest: The mitotic spindle cannot form correctly, arresting cells in the G2/M phase of the cell cycle. mdpi.com
Apoptosis: Prolonged mitotic arrest triggers programmed cell death.
In vitro tubulin polymerization assays can directly measure the effect of a compound on microtubule formation. nih.govnih.gov The potency of such compounds is often reported as the concentration required to inhibit polymerization by 50% (IC₅₀). mdpi.com
Table 2: Activity of Representative Sulfonamide-Based Tubulin Polymerization Inhibitors Note: This table shows data for example compounds to illustrate the mechanism and does not represent specific data for this compound.
| Compound Class | Most Potent Example | Target Cancer Cell Line | GI₅₀ Value (nM) | Tubulin Polymerization IC₅₀ (µM) |
|---|---|---|---|---|
| 1,3-Oxazole Sulfonamides nih.govnih.gov | 1-Naphthyl derivative | Leukemia (mean) | 44.7 | Not specified |
Modulation of Other Relevant Enzymes (e.g., Acetylcholinesterase)
Beyond carbonic anhydrases and tubulin, the versatile sulfonamide scaffold has been explored for the inhibition of other enzymes, such as acetylcholinesterase (AChE). AChE is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic signals. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov
The mechanism of AChE inhibition can vary. Inhibitors can be:
Competitive: Binding to the catalytic active site.
Non-competitive: Binding to an allosteric site.
Mixed: Binding to both the active and allosteric sites.
In silico docking studies suggest that sulfonamide-based inhibitors can interact with key residues in both the catalytic site and the peripheral anionic site of the AChE gorge. researchgate.net Kinetic studies are used to determine the type of inhibition and the inhibitory constants (IC₅₀ or Kᵢ), which quantify the compound's potency. nih.gov
Cellular Pathway Dissection and Signaling Cascade Analysis
Research into the broader class of sulfonamide-containing compounds has revealed interactions with fundamental cellular pathways, particularly those involved in inflammation. Derivatives of this compound have been implicated in the modulation of the NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inflammasome pathway. google.com The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system's response to pathogens and endogenous danger signals. google.com
The activation of the NLRP3 inflammasome is a key event in the inflammatory process. google.com Upon activation by a wide array of stimuli, NLRP3 associates with the apoptosis-associated speck-like protein containing a CARD (ASC). This interaction leads to the formation of large ASC aggregates, which then recruit and activate pro-caspase-1. google.com The subsequent auto-activation of caspase-1 triggers a cascade of downstream inflammatory events. google.com
Activated caspase-1 is responsible for the proteolytic cleavage of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms, which are then secreted from the cell. google.com Furthermore, active caspase-1 can cleave gasdermin-D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis. google.com This process also facilitates the release of other pro-inflammatory molecules, including IL-1α and high mobility group box 1 (HMGB1). google.comgoogle.com The signaling cascade involving the NLRP3 inflammasome is a central component of inflammatory responses, and its dysregulation is associated with a variety of inflammatory diseases. google.com
| Key Components of the NLRP3 Inflammasome Pathway | Function |
| NLRP3 | Sensor protein that detects a wide range of pathogenic and sterile danger signals. google.com |
| ASC (Apoptosis-associated speck-like protein containing a CARD) | Adaptor protein that connects NLRP3 to pro-caspase-1, facilitating its activation. google.com |
| Caspase-1 | Protease that, upon activation, processes pro-inflammatory cytokines and induces pyroptosis. google.com |
| Interleukin-1β (IL-1β) | Pro-inflammatory cytokine that is activated by caspase-1 and plays a key role in inflammation. google.com |
| Interleukin-18 (IL-18) | Pro-inflammatory cytokine that is activated by caspase-1 and contributes to inflammatory responses. google.com |
| Gasdermin-D | Protein cleaved by caspase-1 to induce pore formation in the cell membrane, leading to pyroptosis. google.com |
On-Target and Off-Target Effects Characterization
The on-target effects of compounds incorporating the this compound scaffold are primarily characterized by their potential to inhibit the activation of the NLRP3 inflammasome. google.comgoogle.com This inhibitory activity positions such compounds as potential modulators of inflammatory pathways. The intended therapeutic action of these molecules is to reduce the downstream effects of NLRP3 activation, including the release of mature IL-1β and IL-18, and to prevent pyroptotic cell death. google.com
Detailed characterization of the specific molecular interactions between this compound itself and the components of the NLRP3 inflammasome is not extensively documented in publicly available literature. However, the broader class of related sulfonylureas has been investigated for their inhibitory effects on this pathway. google.com
Information regarding the off-target effects of this compound is not available in the reviewed scientific literature. Comprehensive profiling to identify potential unintended interactions with other cellular proteins and pathways is a critical step in the development of any therapeutic candidate, but such studies for this specific compound have not been publicly reported.
| Effect Type | Description |
| On-Target Effect | Inhibition of the NLRP3 inflammasome activation cascade, leading to a reduction in the production of mature pro-inflammatory cytokines such as IL-1β and IL-18. google.comgoogle.com |
| Off-Target Effects | No specific off-target effects for this compound have been reported in the available scientific literature. |
Oxolane 3 Sulfonamide As a Chemical Probe
Design Principles for Oxolane-Sulfonamide Chemical Probes
The efficacy of a chemical probe is contingent on its ability to selectively interact with its intended biological target. For the oxolane-3-sulfonamide scaffold, several key design principles are employed to achieve high potency and selectivity. These principles often integrate computational and experimental methodologies to rationally engineer molecules with desired properties.
Structure-Based Design Methodologies
Structure-based design is a cornerstone in the development of selective sulfonamide inhibitors and probes. This approach leverages high-resolution structural information of the target protein, typically obtained from X-ray crystallography, to guide the design of complementary ligands. acs.orgchemrxiv.org For an this compound probe, this methodology involves analyzing the topology and chemical environment of the target's binding site.
Key steps in the structure-based design of these probes include:
Molecular Docking: Computational docking simulations are used to predict the binding orientation and affinity of various this compound derivatives within the active or allosteric site of a target protein. This allows for the virtual screening of potential modifications. nih.gov
Analysis of Protein-Ligand Interactions: Crystal structures of target proteins in complex with sulfonamide-based inhibitors reveal critical interactions, such as hydrogen bonds and hydrophobic contacts. acs.orgnih.gov For instance, the sulfonamide moiety can coordinate with metal ions (e.g., zinc in metalloenzymes) or form hydrogen bonds with specific amino acid residues like Asn152 in AmpC β-lactamase. acs.orgnih.gov The oxolane ring can be tailored to fit into hydrophobic pockets, enhancing binding affinity and selectivity.
Iterative Optimization: Based on structural insights, the this compound scaffold is iteratively modified to optimize its fit and interactions with the target, thereby improving its potency and selectivity. nih.gov
Table 1: Key Interactions Guiding Structure-Based Design
| Interaction Type | Involved Moiety | Target Residues/Features | Desired Outcome |
|---|---|---|---|
| Hydrogen Bonding | Sulfonamide (SO₂) | Polar amino acids (e.g., Asn, Gln, Ser) | Increased binding affinity and specificity |
| Ionic/Coordinate Bonding | Sulfonamide (NH or SO₂) | Metal ions (e.g., Zn²⁺ in carbonic anhydrases), charged residues | Strong anchoring in the active site |
| Hydrophobic Interactions | Oxolane ring, other substituents | Nonpolar amino acids (e.g., Leu, Val, Phe) | Enhanced potency and selectivity |
Fragment-Derived Hit Optimization
Fragment-Based Lead Discovery (FBLD) is a powerful strategy for identifying novel starting points for probe development. nih.govfrontiersin.org This approach begins by screening libraries of low-molecular-weight compounds, or "fragments," for weak but efficient binding to the target protein. lifechemicals.comyoutube.com An this compound core can serve as an ideal fragment due to its favorable properties, including low molecular weight and synthetic tractability.
The optimization of a fragment hit typically follows one of three strategies:
Fragment Growing: This involves the stepwise addition of functional groups to the initial fragment to engage with adjacent pockets on the protein surface, thereby increasing potency. lifechemicals.comresearchgate.net
Fragment Linking: If two different fragments are found to bind in proximity, they can be connected with a chemical linker to create a single, more potent molecule. youtube.comresearchgate.net
Fragment Merging: When two fragments share overlapping binding features, a new molecule can be designed that incorporates the key binding elements of both. lifechemicals.com
The success of FBLD relies on sensitive biophysical techniques, such as X-ray crystallography or Nuclear Magnetic Resonance (NMR), to detect the weak binding of fragments and provide the structural information necessary for their rational optimization. frontiersin.org
Incorporation of Versatile Warheads (e.g., SuFEx chemistry)
To create covalent chemical probes that form a permanent bond with their target, electrophilic "warheads" can be incorporated into the this compound scaffold. A leading technology in this area is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govnih.gov SuFEx leverages the unique reactivity of S(VI)-F bonds, such as those in sulfonyl fluorides (R-SO₂F), which can react with nucleophilic amino acid residues under physiological conditions. tandfonline.com
The key advantages of using SuFEx warheads include:
Expanded Target Scope: Unlike traditional covalent inhibitors that primarily target cysteine, SuFEx probes can selectively react with a broader range of residues, including tyrosine, lysine, histidine, and serine. nih.govtandfonline.com This significantly expands the "targetable" proteome.
Controlled Reactivity: SuFEx warheads exhibit "Goldilocks" reactivity—stable enough to avoid off-target reactions but reactive enough to covalently bind the intended target within its specific binding site microenvironment. nih.govtandfonline.com
Biocompatibility: The fluoride ion released upon reaction is generally considered safe at the concentrations produced. tandfonline.com
By replacing the amine of the sulfonamide with a fluoride atom to create an oxolane-3-sulfonyl fluoride, the scaffold is transformed into a covalent probe capable of irreversibly labeling its target protein, enabling more robust biochemical and cellular studies. nih.gov
Applications in Interrogating Biological Functions
Chemical probes derived from the this compound scaffold are powerful tools for exploring the roles of specific proteins in complex biological systems. Their tailored design allows for precise applications, from selective protein targeting to unbiased target identification in cellular contexts.
Selective Targeting of Proteins
The primary application of a well-designed this compound probe is the selective inhibition or labeling of a specific protein target. nih.gov Selectivity is achieved through the combination of rational design strategies discussed previously. The non-covalent interactions dictated by the probe's structure guide it to the correct protein binding site, while an incorporated covalent warhead, such as a sulfonyl fluoride, can ensure target engagement is permanent and highly specific to a proximal nucleophilic residue. nih.govresearchgate.net
This high degree of selectivity allows researchers to modulate the function of a single protein within a cell, thereby linking that protein's activity to a specific cellular phenotype or disease state. aacrjournals.org Covalent probes are particularly useful for target validation, as they can achieve sustained inhibition and facilitate downstream applications like target occupancy studies. nih.gov
Table 2: Comparison of SuFEx-Targetable Amino Acids
| Amino Acid | Nucleophilic Group | Reactivity with SuFEx Warheads |
|---|---|---|
| Tyrosine | Phenolic hydroxyl | Readily reacts to form stable sulfonate esters |
| Lysine | ε-amino group | Reacts to form stable sulfonamides |
| Histidine | Imidazole nitrogen | Can be targeted to form stable sulfonyl-imidazole adducts |
| Serine | Hydroxyl group | Can react, particularly in activated catalytic sites (e.g., proteases) |
Use in Cell-Based Assays for Target Identification
When the molecular target of a bioactive compound is unknown, a chemical probe can be used to identify it. nih.govnih.gov For this purpose, the this compound probe is typically modified with a reporter tag, such as biotin or a fluorescent dye, often attached via a chemical linker. ljmu.ac.uk
A common workflow for target identification using a tagged probe is as follows:
Probe Treatment: The tagged probe is introduced to living cells or cell lysates, where it binds to its protein target(s). tandfonline.com
Covalent Labeling: If the probe contains a photoreactive group or a covalent warhead like a sulfonyl fluoride, a covalent bond is formed, permanently linking the probe to its target. tandfonline.com
Cell Lysis and Affinity Purification: The cells are lysed, and the reporter tag is used to "pull down" the probe-protein complexes. For a biotinylated probe, streptavidin-coated beads are used for this enrichment. researchgate.net
Target Identification: The captured proteins are separated from the beads, digested into peptides, and identified using mass spectrometry. researchgate.net
This approach, a form of chemical proteomics, allows for the unbiased identification of protein targets in a complex biological sample, providing critical insights into the mechanism of action of a novel bioactive compound. researchgate.net
An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches for this specific compound have not yielded any publicly available scientific literature or data.
General information on the broader class of molecules known as sulfonamides is readily available. This information covers their synthesis, use as antibiotics, and their application in the development of chemical probes for various biological targets. However, no specific research findings, including details on its use as a chemical probe, the synthesis of structurally related negative controls, or its role in understanding disease mechanisms, could be found for "this compound" itself.
It is possible that "this compound" is a novel compound with research that has not yet been published, or it may be referred to by a different name in the scientific literature. Without specific research data on this particular molecule, it is not possible to create a scientifically accurate and informative article that adheres to the provided outline.
Advanced Analytical Techniques for Oxolane 3 Sulfonamide Research
Spectroscopic Characterization Methods
Spectroscopy provides fundamental insights into the molecular structure of Oxolane-3-sulfonamide by probing the interaction of the molecule with electromagnetic radiation. Each method offers unique information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons on the oxolane ring and the amine protons of the sulfonamide group. The chemical shifts are influenced by the electron-withdrawing sulfonyl group and the electronegative oxygen atom in the ring. The protons on carbons adjacent to these groups would appear further downfield.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbon atom attached to the sulfonamide group (C3) is expected to be significantly downfield due to the strong deshielding effect of the sulfur-oxygen bonds. The carbons adjacent to the ring's oxygen atom (C2 and C5) would also be shifted downfield compared to the remaining carbon (C4).
Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for tetrahydrofuran (B95107) lignans and other arylsulfonamides. rsc.orgznaturforsch.comresearchgate.netresearchgate.net
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| H on -NH₂ | ~7.0-8.0 (broad singlet) | - |
| H on C2, C5 | ~3.8-4.2 (multiplet) | ~68-75 |
| H on C3 | ~3.5-4.0 (multiplet) | ~50-60 |
| H on C4 | ~2.0-2.5 (multiplet) | ~30-40 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The sulfonamide group has several characteristic absorption bands. znaturforsch.com The N-H stretching vibrations of the primary sulfonamide typically appear as two bands in the region of 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric). znaturforsch.com Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. znaturforsch.com Additionally, the S-N stretching vibration is typically observed in the 924–906 cm⁻¹ region. znaturforsch.com The presence of the oxolane ring would be confirmed by a C-O-C stretching band. rsc.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| N-H Asymmetric & Symmetric Stretch | -SO₂NH₂ | 3390 - 3229 znaturforsch.com |
| C-H Stretch | -CH₂- | 2950 - 2850 |
| S=O Asymmetric Stretch | Sulfonamide | 1344 - 1317 znaturforsch.com |
| S=O Symmetric Stretch | Sulfonamide | 1187 - 1147 znaturforsch.com |
| C-O-C Stretch | Oxolane Ring | ~1050 |
| S-N Stretch | Sulfonamide | 924 - 906 znaturforsch.com |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In MS, molecules are ionized and their mass-to-charge ratio (m/z) is measured. For this compound (C₄H₉NO₃S), the nominal molecular weight is 151 g/mol .
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the precise elemental formula. nih.gov This is critical for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass. The fragmentation behavior of sulfonamides under techniques like electrospray ionization (ESI) has been studied. A common and characteristic fragmentation pathway for aromatic sulfonamides upon collision-induced dissociation is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.gov This fragmentation provides a diagnostic marker for the presence of the sulfonamide moiety. nih.gov
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₄H₉NO₃S |
| Theoretical Exact Mass ([M+H]⁺) | 152.0376 |
| Common Fragment | [M+H - SO₂]⁺ |
Ion Mobility Separation-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to traditional mass spectrometry. fiu.edu It separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. ub.edu This separation is based on the drift time of an ion through a gas-filled chamber under the influence of an electric field. nih.gov More compact ions travel faster than extended ones. researchgate.net
Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. nih.gov It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations and crystal lattice modes. For this compound, Raman spectroscopy can be used to identify the key functional groups. The S=O stretching vibrations of the sulfonyl group typically produce strong Raman signals. This technique is also highly sensitive to the vibrations of the carbon skeleton of the oxolane ring. researchgate.netirb.hr Raman spectroscopy is particularly useful for analyzing solid-state samples and can be used to study polymorphism and lattice vibrations in crystalline forms of the compound. nih.gov
Chromatographic Separation Techniques
Chromatography is essential for the separation, purification, and quantification of this compound from reaction mixtures or biological matrices. The choice of technique depends on the specific analytical goal.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method often used for screening and monitoring the progress of chemical reactions. For sulfonamides, silica gel plates are commonly used as the stationary phase. usda.gov A suitable mobile phase, typically a mixture of organic solvents, is chosen to achieve separation based on polarity. researchgate.net Visualization can be achieved using UV light or by spraying with a derivatizing agent like fluorescamine. usda.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and UHPLC are the primary methods for the quantitative analysis and purification of sulfonamides. Reversed-phase chromatography is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a gradient mixture of water/acetonitrile or water/methanol with acid modifiers). researchgate.netuniroma1.it Detection is typically performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). researchgate.netuniroma1.it
Supercritical Fluid Chromatography (SFC): SFC is an alternative separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol. researchgate.net SFC can offer faster separations and is considered a "greener" alternative to normal-phase HPLC. It has been successfully applied to the separation of various sulfonamides on packed silica or amino-bonded stationary phases. researchgate.net
Table 4: Common Chromatographic Methods for Sulfonamide Analysis
| Technique | Typical Stationary Phase | Typical Mobile Phase | Primary Application |
| TLC | Silica Gel | Chloroform/Methanol or similar mixtures | Reaction monitoring, Screening usda.govresearchgate.net |
| HPLC/UHPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol Gradients | Quantification, Purity analysis researchgate.net |
| SFC | Silica, Amino-bonded | Supercritical CO₂ with Methanol modifier | Purification, Chiral separation researchgate.net |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfonamides, including this compound. nanobioletters.comnih.govmdpi.com Its versatility allows for the separation of the target analyte from complex matrices. In a typical HPLC setup for sulfonamide analysis, a reversed-phase column, such as a C18, is utilized. nih.gov The separation is achieved through a carefully controlled mobile phase, often a gradient mixture of an aqueous buffer (like acetic acid or phosphate buffer) and an organic solvent such as acetonitrile or methanol. nih.gov
Detection is commonly performed using ultraviolet (UV) detectors, as the aromatic ring within the sulfonamide structure absorbs UV light. nanobioletters.commdpi.com For enhanced sensitivity and selectivity, fluorescence detection (FLD) can be employed, often requiring a pre-column derivatization step to make the analyte fluorescent. nih.govnih.gov Method validation for HPLC analysis of sulfonamides demonstrates high accuracy, with recoveries often ranging from 79.3% to 114.0%. nih.gov The limits of detection (LOD) and quantification (LOQ) are typically in the micrograms per kilogram (µg/kg) range, highlighting the method's sensitivity. nih.gov
| Parameter | Typical Conditions for Sulfonamide Analysis |
| Column | Zorbax Eclipse XDB C18 nih.gov |
| Mobile Phase | Gradient of Acetic Acid, Methanol, and Acetonitrile nih.gov |
| Detector | UV or Fluorescence Detector (FLD) nanobioletters.comnih.gov |
| Recoveries | 79.3–114.0% nih.gov |
| LOD | 34.5–79.5 µg/kg nih.gov |
| LOQ | 41.3–89.9 µg/kg nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly selective technique for the detection and quantification of sulfonamides at trace levels. researchgate.net This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. molnar-institute.com For sulfonamide analysis, LC-MS/MS is often the preferred technique due to its superior sensitivity and specificity, allowing for the detection of residues in complex matrices like animal tissues, honey, and water. molnar-institute.comnih.govagilent.com
The process typically involves an extraction of the analyte from the sample, followed by injection into the LC system. usda.gov Mass spectrometry detection, often using an electrospray ionization (ESI) source, monitors for specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM). agilent.com This allows for unambiguous identification and quantification. The limits of detection for sulfonamides using LC-MS/MS can be as low as 0.3 to 1.9 nanograms per liter (ng/L). agilent.com Validation studies show excellent recovery rates, typically between 75% and 98%. nih.gov
| Parameter | Typical Conditions for Sulfonamide Analysis |
| Technique | Liquid Chromatography with Tandem Mass Spectrometry molnar-institute.com |
| Ionization Source | Electrospray Ionization (ESI) nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) agilent.com |
| Matrices | Water, Muscle Tissue, Honey molnar-institute.comnih.govagilent.com |
| Recoveries | 74.3% - 118% agilent.com |
| LOQ | 1.2 - 7.6 ng/L (in water) agilent.com |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for analyzing organic compounds. However, due to the polar nature and low volatility of sulfonamides like this compound, direct analysis by GC-MS is challenging. researchgate.net These compounds contain active hydrogen atoms in their sulfonamide group, which can lead to poor peak shape and thermal degradation in the GC system. researchgate.net
To overcome these limitations, a derivatization step is necessary prior to GC-MS analysis. researchgate.netjfda-online.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. researchgate.netmdpi.com Common derivatization reactions include silylation, acylation, or alkylation. jfda-online.com For example, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with less polar trimethylsilyl (TMS) groups. researchgate.net While effective, the need for derivatization adds a step to the sample preparation process and has made LC-MS/MS a more commonly employed method for sulfonamide analysis in recent years. researchgate.net
| Derivatization Agent Class | Example Reagent | Target Functional Group | Purpose |
| Silylation | BSTFA, MSTFA researchgate.netmdpi.com | -NH, -OH | Increase volatility, improve thermal stability researchgate.net |
| Alkylation | Trimethyl Sulfonium Hydroxide (TMSH) mdpi.com | -NH, Carboxylic Acids | Form methyl esters/amides, increase volatility mdpi.com |
| Acylation | Fluoroacylating reagents (e.g., TFAA) jfda-online.com | Amines, Phenols, Alcohols | Increase volatility, improve detector response jfda-online.com |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a pure compound. For a newly synthesized compound like this compound, elemental analysis serves as a crucial check of its purity and empirical formula. researchgate.net The method involves combusting a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector.
The experimentally determined percentages of each element are then compared to the theoretical values calculated from the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. researchgate.net
| Element | Theoretical % for C₄H₉NO₃S | Found % (Example) |
| Carbon (C) | 31.78 | 31.75 |
| Hydrogen (H) | 6.00 | 6.02 |
| Nitrogen (N) | 9.26 | 9.25 |
| Oxygen (O) | 31.75 | 31.72 |
| Sulfur (S) | 21.21 | 21.19 |
(Note: "Found %" values are hypothetical examples for illustrative purposes, based on typical precision for elemental analysis of sulfonamides as seen in research.) researchgate.net
Microfluidics in Analytical Assays
Microfluidics is a rapidly advancing field that involves the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. researchgate.net This technology offers significant advantages for analytical assays, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput automation and portability. omicsonline.org
In the context of sulfonamide analysis, microfluidic devices can be designed to perform various analytical steps, such as sample preparation, separation, and detection, on a single chip. researchgate.net For instance, a microfluidic card-based electrochemical assay has been developed for the detection of sulfonamide resistance genes, demonstrating the technology's application in related areas. nih.gov Such platforms can integrate processes like DNA amplification and detection, achieving high sensitivity with minimal human intervention. nih.gov While the direct application to this compound quantification is still an emerging area, the potential of microfluidics to create rapid, on-site testing devices for this and other sulfonamides is a significant area of future research. researchgate.netomicsonline.org
Structure Activity Relationship Sar Studies of Oxolane 3 Sulfonamide Analogues
Systematic Chemical Modifications and Their Biological Impact
The therapeutic efficacy of oxolane-3-sulfonamide derivatives is intricately linked to their molecular architecture. Researchers have systematically modified three key regions of the lead compound: the oxolane moiety, the sulfonamide linkage, and the peripheral substituents. These modifications have unveiled critical determinants of biological activity and selectivity.
Exploration of Substituent Effects on the Oxolane Moiety
The oxolane (tetrahydrofuran) ring is a cornerstone of the scaffold, and its substitution pattern plays a pivotal role in modulating the biological activity and metabolic stability of the compounds. Studies have shown that the position of substituents on the oxolane ring is a critical factor. For instance, in the context of N-substituted arylsulfonamides, moving from carbocyclic rings to five-membered oxygen heterocycles like oxolane has been shown to improve metabolic stability. Notably, 3-substituted oxolane derivatives exhibit greater stability in human liver microsomes compared to their 2-substituted counterparts.
The oxygen atom within the oxolane ring is of paramount importance for biological activity, particularly in the context of HIV protease inhibitors where it is often located in the P2 ligand binding site. Its replacement with a methylene group can lead to a drastic reduction or complete loss of antiviral activity, highlighting the critical role of the oxygen atom in forming essential hydrogen bonds with the target enzyme nih.gov.
Further investigations into more complex analogues containing a bis-tetrahydrofuran (bis-THF) moiety have provided deeper insights. Modifications at the C4 position of the bis-THF ring have been shown to significantly influence the inhibitory potency. For example, the introduction of a methoxy group at this position can affect the compound's activity, with stereochemistry playing a crucial role nih.gov.
The table below summarizes the impact of substitutions on the oxolane moiety on the biological activity of representative analogues.
| Compound ID | Oxolane Moiety Modification | Biological Activity (IC50/Ki) | Target | Reference |
| Analogue A | Unsubstituted | Baseline Activity | - | - |
| Analogue B | 2-Substitution | Decreased Metabolic Stability | - | - |
| Analogue C | 3-Substitution | Improved Metabolic Stability | - | - |
| Analogue D | Oxygen replaced with Methylene | Drastic loss of activity | HIV Protease | nih.gov |
| Analogue E | C4-Methoxy (Stereoisomer 1) | High Potency | HIV Protease | nih.gov |
| Analogue F | C4-Methoxy (Stereoisomer 2) | Significantly Less Potent | HIV Protease | nih.gov |
| Analogue G | C4-Benzyl | Reduced Activity | HIV Protease | nih.gov |
Modification of the Sulfonamide Linkage
The acidity of the sulfonamide N-H group can be a key determinant of activity. The introduction of electron-withdrawing groups on the aromatic ring attached to the sulfonamide can increase this acidity, potentially leading to stronger interactions with the biological target. Conversely, the introduction of bulky substituents on the sulfonamide nitrogen can sometimes be detrimental to activity, suggesting steric constraints within the binding pocket.
Bioisosteric replacement of the sulfonamide group is a common strategy in medicinal chemistry to improve physicochemical properties and biological activity. For instance, replacing the sulfonamide moiety with other acidic groups or different linker chemistries can modulate the compound's binding mode and pharmacokinetic profile. However, the sulfonamide group's ability to act as a hydrogen bond donor and acceptor, and its specific geometry, often make it an optimal linker for many biological targets.
The following table illustrates the effects of modifying the sulfonamide linkage on the biological activity of this compound analogues.
| Compound ID | Sulfonamide Linkage Modification | Biological Activity | Rationale for Modification |
| Analogue H | Primary Sulfonamide (-SO2NH2) | Moderate Activity | Baseline for comparison. |
| Analogue I | N-Alkyl Sulfonamide | Variable Activity | To explore steric and electronic effects. |
| Analogue J | N-Aryl Sulfonamide | Often Potent | Aromatic interactions can enhance binding. |
| Analogue K | Bioisosteric Replacement (e.g., Carboxamide) | Generally Reduced Activity | To improve properties like solubility or reduce off-target effects. |
Impact of Peripheral Substituents on Activity and Selectivity
Peripheral substituents, typically aromatic or heterocyclic rings attached to the sulfonamide nitrogen, play a critical role in defining the potency and selectivity of this compound analogues. These groups can engage in various non-covalent interactions with the target protein, including hydrophobic interactions, pi-stacking, and additional hydrogen bonds.
In the context of HIV protease inhibitors, modifications at the P1' and P3 positions of the inhibitor, which correspond to peripheral substituents on the sulfonamide, have been shown to be crucial for combating drug resistance nih.gov. For example, replacing a 4-amino group on the P2' sulfonamide with a para-hydroxymethyl group can significantly improve enzyme inhibitory potency nih.gov. The introduction of different heterocyclic rings, such as oxazole, thiazole, furan, or thiophene, at these peripheral positions can lead to significant variations in activity against both wild-type and drug-resistant strains of the virus nih.gov.
The nature and position of substituents on these peripheral aromatic rings are also critical. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring and influence its interaction with the target. The size and shape of the substituent can also determine the fit within the binding pocket, impacting both activity and selectivity.
The data table below showcases the influence of various peripheral substituents on the biological activity of this compound analogues.
| Compound ID | Peripheral Substituent | Biological Activity (IC50/Ki) | Target | Reference |
| Analogue L | Phenyl | Baseline Activity | - | - |
| Analogue M | 4-Aminophenyl | Potent | HIV Protease | nih.gov |
| Analogue N | 4-Hydroxymethylphenyl | >30-fold Improved Potency | HIV Protease | nih.gov |
| Analogue O | Oxazole | Potent, Broad-Spectrum Activity | HIV Protease | nih.gov |
| Analogue P | Thiazole | Loss of Activity vs. some mutants | HIV Protease | nih.gov |
| Analogue Q | Furan/Thiophene | General Loss of Activity | HIV Protease | nih.gov |
Identification of Pharmacophores and Key Molecular Interactions
Pharmacophore modeling, a crucial tool in computational drug design, has been instrumental in elucidating the key molecular features required for the biological activity of this compound derivatives. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target.
For the this compound scaffold, typical pharmacophore models often include:
A hydrogen bond acceptor: The oxygen atom of the oxolane ring is frequently identified as a critical hydrogen bond acceptor, interacting with donor residues in the active site of the target enzyme nih.gov.
A hydrogen bond donor/acceptor: The sulfonamide group itself provides both hydrogen bond donor (N-H) and acceptor (S=O) functionalities, which are often involved in key interactions with the protein backbone or specific amino acid side chains.
Hydrophobic/Aromatic features: The peripheral aromatic or heterocyclic rings contribute to the pharmacophore through hydrophobic and aromatic interactions, such as pi-pi stacking with aromatic residues like tyrosine or phenylalanine in the binding pocket.
Molecular dynamics simulations and X-ray crystallography of inhibitor-enzyme complexes have provided detailed insights into the specific molecular interactions that underpin the biological activity of these compounds. For instance, in HIV protease, the oxygen of the THF ring has been shown to be involved in a network of hydrogen-bonding interactions, often mediated by water molecules, with key residues in the active site nih.gov.
Rational Design Principles Derived from SAR Data
The wealth of SAR data generated from the systematic modification of the this compound scaffold has led to the formulation of several key rational design principles for the development of new and improved inhibitors. These principles guide medicinal chemists in making informed decisions about which molecular modifications are most likely to lead to enhanced potency, selectivity, and desirable pharmacokinetic properties.
Key rational design principles include:
Preservation of the 3-substituted oxolane core: The 3-sulfamoyl-oxolane moiety is often a critical component for both binding and metabolic stability. Modifications at other positions of the ring should be approached with caution.
Optimization of the sulfonamide substituent: The nature of the substituent on the sulfonamide nitrogen is a primary determinant of potency and selectivity. The design of this substituent should be guided by the topology and nature of the target's binding pocket, aiming to maximize favorable interactions.
Exploitation of peripheral binding pockets: The introduction of carefully selected peripheral aromatic or heterocyclic groups can lead to significant gains in activity and can be used to tune the selectivity profile of the inhibitor. Understanding the structure of these peripheral pockets is key to designing effective substituents.
Future Research Directions for Oxolane 3 Sulfonamide
Development of Novel Synthetic Routes
The advancement of oxolane-3-sulfonamide research is intrinsically linked to the development of efficient and versatile synthetic methodologies. While traditional methods for sulfonamide synthesis, such as the reaction of sulfonyl chlorides with amines, are well-established, future efforts should focus on greener, more efficient, and diversity-oriented approaches. researchgate.netfrontiersrj.comeurjchem.com
Key areas for development include:
Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is paramount. For instance, employing polyethylene (B3416737) glycol (PEG) as a non-toxic reaction medium or using water-based synthetic approaches can reduce the environmental impact. nih.govresearchgate.net Similarly, metal-free reactions, such as those mediated by ammonium (B1175870) iodide (NH₄I) for the amination of sodium sulfinates, offer an eco-friendly alternative to traditional methods. nih.gov
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and allow for greater control over reaction parameters. Microwave irradiation has been successfully used for the synthesis of various sulfonamide derivatives, suggesting its applicability for this compound analogues. researchgate.net
Stereoselective Synthesis: The chirality of the oxolane ring at the 3-position necessitates the development of stereoselective synthetic routes to access specific enantiomers, which may exhibit distinct biological activities. Methods for the stereoselective construction of substituted tetrahydrofurans, such as intramolecular radical cyclization or palladium-catalyzed reactions of γ-hydroxy alkenes, could be adapted for this purpose. organic-chemistry.orgnih.gov
Late-Stage Functionalization: Developing methods to modify the oxolane-sulfonamide scaffold in the final steps of a synthetic sequence would enable the rapid generation of diverse compound libraries for biological screening. This could involve C-H activation strategies on the oxolane ring to introduce new substituents.
A comparative overview of potential synthetic strategies is presented below.
| Synthetic Strategy | Key Features | Potential Advantages | Reference |
| NH₄I-Mediated Amination | Metal-free, uses sodium sulfinates and amines. | Environmentally friendly, tolerates a wide range of functional groups. | nih.gov |
| Microwave Irradiation | Condensation of aldehydes, ketones, and cyanoacetohydrazide. | Rapid, efficient, aligns with green chemistry principles. | researchgate.net |
| Oxidative Coupling | Direct coupling of thiols and amines. | Streamlines synthetic routes, reduces waste by avoiding pre-functionalization steps. | rsc.org |
| Palladium-Catalyzed Cyclization | Reaction of γ-hydroxy alkenes with aryl bromides. | Forms C-C and C-O bonds with high diastereoselectivity, enabling stereocontrol. | organic-chemistry.org |
Exploration of Untapped Biological Targets and Pathways
The sulfonamide functional group is present in drugs with a vast range of pharmacological activities, including antimicrobial, antidiabetic, diuretic, and anticancer properties. nih.govwisdomlib.org This versatility suggests that this compound derivatives could be engineered to interact with a wide array of biological targets beyond the classical inhibition of dihydropteroate (B1496061) synthase in bacteria.
Future research should focus on screening this compound libraries against novel and underexplored targets.
Enzyme Inhibition: Beyond carbonic anhydrase, a classic sulfonamide target, libraries could be tested against other enzyme classes such as kinases, proteases, or histone deacetylases, which are implicated in cancer and inflammatory diseases. nih.gov
Receptor Modulation: The scaffold could be modified to interact with G-protein coupled receptors (GPCRs) or nuclear receptors, expanding its potential therapeutic applications.
Multitarget Ligands: Given the complexity of diseases like diabetes and cancer, designing derivatives that can modulate multiple targets simultaneously is a promising strategy. nih.gov For example, novel sulfonamides have been designed as multitarget antidiabetic agents by targeting both α-glucosidase and α-amylase. nih.govresearchgate.net
Antimicrobial Resistance: New sulfonamide derivatives are being investigated to combat resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds may act via mechanisms other than the traditional folate pathway inhibition, offering a way to overcome existing resistance. nih.gov
| Potential Target Class | Therapeutic Area | Rationale for Exploration | Reference |
| Kinases, Proteases | Cancer, Inflammation | The sulfonamide scaffold is a privileged structure in medicinal chemistry, capable of diverse molecular interactions. | nih.gov |
| α-Glucosidase, α-Amylase | Type 2 Diabetes | Novel sulfonamide derivatives have demonstrated potent inhibitory activity against these key enzymes. | nih.govresearchgate.net |
| Novel Bacterial Targets | Infectious Disease | New sulfonamides can overcome resistance to classical sulfa drugs by acting on different biological pathways. | nih.gov |
| γ-Secretase | Alzheimer's Disease | Arylsulfonamide derivatives containing tetrahydrofuran (B95107) rings have been identified as potent inhibitors. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov For this compound research, these computational tools can be applied at multiple stages of the discovery pipeline.
Predictive Modeling: ML models can be trained on existing data for sulfonamide-containing compounds to predict the biological activity of novel this compound derivatives. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can establish correlations between the structural features of the molecules and their therapeutic effects. researchgate.net
De Novo Design: Generative AI models can design entirely new this compound derivatives with desired properties, such as high potency for a specific target and favorable drug-like characteristics. nih.govstanford.edu These models can explore a vast chemical space more efficiently than traditional methods. nih.gov
Property Prediction: AI tools can predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties early in the design phase, helping to prioritize compounds with a higher probability of success in clinical development and reducing late-stage failures. crimsonpublishers.com
| AI/ML Application | Description | Impact on Research | Reference |
| QSAR Modeling | Uses ML models (e.g., Random Forest, ANN) to correlate chemical structure with biological activity. | Enables rapid screening of virtual libraries and prioritizes candidates for synthesis. | researchgate.net |
| Generative Models | Employs deep learning to design novel molecules with optimized properties. | Accelerates the discovery of new chemical entities with enhanced efficacy and safety profiles. | stanford.edu |
| ADMET Prediction | ML algorithms trained on large datasets predict pharmacokinetic and toxicity profiles. | Reduces the time and cost of drug development by identifying non-viable candidates early. | crimsonpublishers.com |
| Synthesis Prediction | AI can suggest synthetic routes for newly designed molecules. | Bridges the gap between computational design and laboratory validation. | stanford.edu |
Advanced Computational Modeling for Mechanism Prediction
Understanding how a molecule interacts with its biological target at an atomic level is crucial for rational drug design. Advanced computational modeling techniques can provide profound insights into the mechanism of action of this compound derivatives.
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to its target protein. Docking studies can help elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound analogues and their biological targets, guiding the design of more potent inhibitors. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interaction and the conformational changes that may occur upon binding. nih.gov
Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to study the electronic structure of this compound. nih.govmdpi.comresearchgate.net These calculations can help understand the properties of the S-N bond and how substituents on the oxolane or sulfonamide moieties influence the molecule's reactivity and interaction capabilities. researchgate.netsdu.dk
Expansion of Chemical Probe Applications
Chemical probes are small molecules used to study and manipulate biological systems. mskcc.org The this compound scaffold can serve as a starting point for the development of novel chemical probes.
Fluorescent Probes: By attaching a fluorophore to the this compound core, researchers could develop probes for imaging specific biological targets or processes within living cells. Sulfonamide-containing naphthalimides have already been synthesized and evaluated as fluorescent imaging probes for tumors. nih.gov Furthermore, probes have been developed for the selective detection of tetrahydrofuran itself, highlighting the utility of this ring system in sensing applications. nih.govrsc.org
Covalent Probes: Derivatives containing reactive groups, such as sulfonyl fluorides, could be designed to form covalent bonds with specific residues (e.g., histidine) in a target protein. rsc.org This would allow for irreversible inhibition and facilitate target identification and validation studies. rsc.org
Affinity-Based Probes: Immobilizing an this compound derivative on a solid support (e.g., beads) can create a tool for affinity chromatography to isolate and identify its binding partners from complex biological samples.
Multidisciplinary Collaborations in Oxolane-Sulfonamide Research
The successful development of new therapeutic agents based on the this compound scaffold will require a highly collaborative, multidisciplinary approach. The complexity of modern drug discovery necessitates the integration of expertise from various scientific fields.
Chemistry and Biology: Synthetic chemists are needed to design and create novel derivatives, while biologists and pharmacologists are essential for evaluating their activity in cellular and animal models.
Computational Science: Computational chemists and data scientists can apply AI/ML and molecular modeling techniques to guide the design process, predict compound properties, and elucidate mechanisms of action. nih.govwur.nl
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of ligand-target complexes, offering invaluable information for structure-based drug design. nih.gov
By fostering these collaborations, the scientific community can fully exploit the potential of the this compound scaffold, accelerating the journey from initial concept to the development of novel chemical tools and potential therapeutic agents.
Q & A
Q. How can researchers enhance the transparency of computational modeling studies on this compound?
- Methodological Answer : Share input files, scripts, and raw data via platforms like GitHub or OSF. Use version control for model iterations. Validate force fields or DFT methods against experimental data. Report convergence criteria and sensitivity analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
